Biochemical Activity Profiling: MAO-B Inhibition Lacks Validated Comparators
A single database entry suggests a human MAO-B IC₅₀ of 115 nM for a compound linked to this structure [1]. However, this data point is considered unreliable as it is associated with a conflicting molecular formula (C17H14O2) in the ChEMBL database, indicating a potential misassignment [2]. No IC₅₀ values for any comparator compound (e.g., selegiline, rasagiline, or any positional isomer) are available under identical assay conditions. Therefore, no valid quantitative comparison can be made.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 115 nM (human MAO-B; data source reliability questionable) |
| Comparator Or Baseline | No validated comparator data available in the same assay |
| Quantified Difference | N/A – Comparison precluded by data integrity concerns |
| Conditions | Fluorescence spectrophotometry assay using kynuramine as substrate, 20 min incubation (BindingDB record) |
Why This Matters
The absence of reliable, comparator-based bioactivity data prevents any scientific rationale for selecting this compound over another based on potency or selectivity.
- [1] BindingDB. (2024). BDBM50597772: Enzyme Inhibition Constant Data. Entry Details. View Source
- [2] ChEMBL. (n.d.). Compound Report Card: CHEMBL5170103. European Bioinformatics Institute. View Source
